molecular formula C6F12O B14462026 2,3-Difluoro-2-(heptafluoropropyl)-3-(trifluoromethyl)oxirane CAS No. 71917-16-3

2,3-Difluoro-2-(heptafluoropropyl)-3-(trifluoromethyl)oxirane

Cat. No.: B14462026
CAS No.: 71917-16-3
M. Wt: 316.04 g/mol
InChI Key: PPFIBNJINOQVAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-2-(heptafluoropropyl)-3-(trifluoromethyl)oxirane typically involves the use of precursor reagents that deliver the fluoroalkyl groups through various reaction mechanisms. These mechanisms include photoredox, transition metal-catalyzed, nucleophilic, or electrophilic reactions . For instance, the trifluoromethylation of sulfur atoms can be achieved using Ru(bpy)3Cl2 as the photocatalyst, with reactions performed in continuous flow showing increased efficiency compared to batch reactions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow strategies to address challenges such as insufficient interfacial contact and scalability issues in gas-liquid batch reactions. Continuous flow systems have been shown to enhance the efficiency of fluoroalkylation reactions, making them a preferred method for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-2-(heptafluoropropyl)-3-(trifluoromethyl)oxirane undergoes various types of chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, nucleophiles, and electrophiles. The reaction conditions often involve photoredox catalysis or continuous flow systems to enhance efficiency and yield .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethylation reactions can yield fluoroalkylated compounds with improved biological properties such as metabolic stability, lipophilicity, and binding selectivity .

Mechanism of Action

The mechanism by which 2,3-Difluoro-2-(heptafluoropropyl)-3-(trifluoromethyl)oxirane exerts its effects involves the strong electron-withdrawing effect of the fluorine atoms. This effect influences the compound’s reactivity and interactions with molecular targets. The incorporation of fluoroalkyl groups into molecules can dramatically improve their biological properties, such as metabolic stability and binding selectivity .

Properties

CAS No.

71917-16-3

Molecular Formula

C6F12O

Molecular Weight

316.04 g/mol

IUPAC Name

2,3-difluoro-2-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(trifluoromethyl)oxirane

InChI

InChI=1S/C6F12O/c7-1(8,2(9,10)5(13,14)15)3(11)4(12,19-3)6(16,17)18

InChI Key

PPFIBNJINOQVAX-UHFFFAOYSA-N

Canonical SMILES

C1(C(O1)(C(F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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